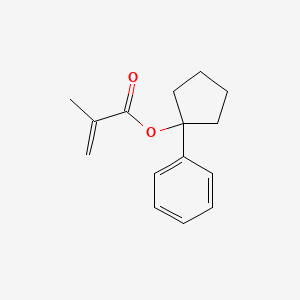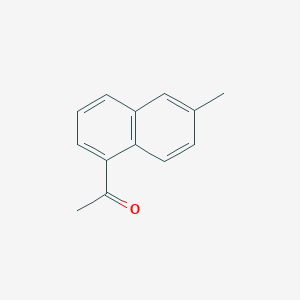
(2e)-3-(Trimethylazaniumyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-3-(Trimethylazaniumyl)prop-2-enoate is a chemical compound with a unique structure that includes a trimethylazaniumyl group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-3-(Trimethylazaniumyl)prop-2-enoate typically involves the reaction of trimethylamine with a suitable precursor, such as a prop-2-enoic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of catalysts can enhance the reaction efficiency, and continuous flow processes may be employed to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
(2e)-3-(Trimethylazaniumyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trimethylazaniumyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2e)-3-(Trimethylazaniumyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2e)-3-(Trimethylazaniumyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylazaniumyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2e)-3-(Dimethylamino)prop-2-enoate
- (2e)-3-(Ethylamino)prop-2-enoate
- (2e)-3-(Methylamino)prop-2-enoate
Uniqueness
(2e)-3-(Trimethylazaniumyl)prop-2-enoate is unique due to the presence of the trimethylazaniumyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(E)-3-(trimethylazaniumyl)prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3/b5-4+ |
InChI Key |
BGLHLUMSWUTDLU-SNAWJCMRSA-N |
Isomeric SMILES |
C[N+](C)(C)/C=C/C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B11746158.png)
![3-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746164.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746167.png)
![[(4-ethoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11746172.png)
![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)aniline](/img/structure/B11746176.png)




![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11746202.png)



![1-ethyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746220.png)
